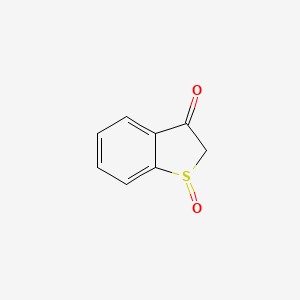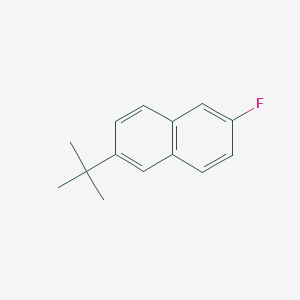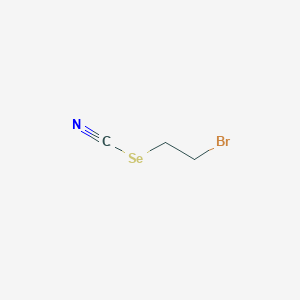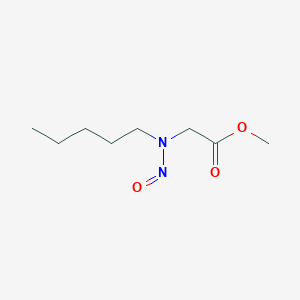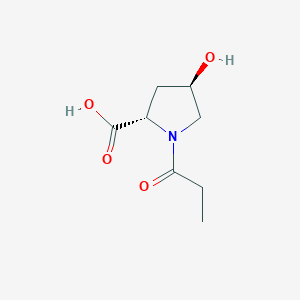
L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxy group at the 4th position and a propionyl group at the 1st position, making it a unique molecule with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- typically involves the hydroxylation of L-Proline followed by the introduction of a propionyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and modification, influencing various biological processes.
類似化合物との比較
Similar Compounds
L-Proline: The parent amino acid, lacking the hydroxy and propionyl groups.
4-Hydroxyproline: Similar structure but without the propionyl group.
1-Propionylproline: Similar structure but without the hydroxy group.
Uniqueness
L-Proline, 4-hydroxy-1-(1-oxopropyl)-, (4R)- is unique due to the combination of the hydroxy and propionyl groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these functional groups are required.
特性
CAS番号 |
53048-68-3 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-propanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-7(11)9-4-5(10)3-6(9)8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13)/t5-,6+/m1/s1 |
InChIキー |
WDQFANGFRWWMLD-RITPCOANSA-N |
異性体SMILES |
CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CCC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


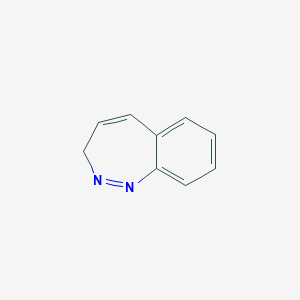
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
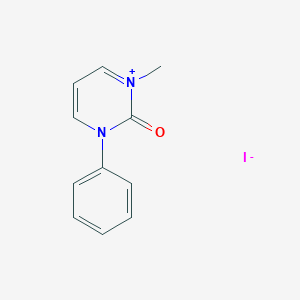
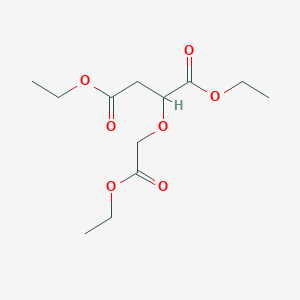
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
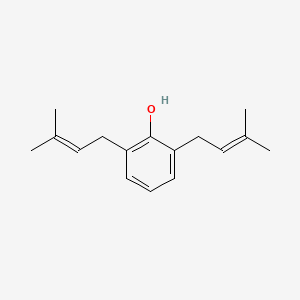
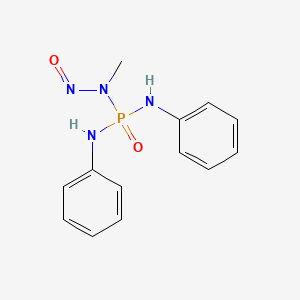
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
